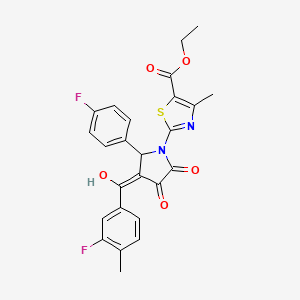![molecular formula C28H23N3O4S B12132970 (2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮是一种复杂的结构独特的有机化合物,它将苯氧基苄叉基和丙氧基苄基基团与噻唑并三嗪核心结合在一起。
准备方法
合成路线和反应条件
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮的合成通常涉及多步有机反应。 该过程从噻唑并三嗪核心的制备开始,然后引入苯氧基苄叉基和丙氧基苄基。 这些反应中常用的试剂包括各种醛、胺和硫脲衍生物。 反应条件通常需要控制温度并使用催化剂以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以扩大生产规模。 这包括使用连续流动反应器和先进的纯化技术以达到所需的产质量。 溶剂、催化剂和反应条件的选择对于确保成本效益和环境可持续性至关重要。
化学反应分析
反应类型
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮可以进行各种化学反应,包括:
氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。
取代: 根据存在的官能团,可以发生亲核或亲电取代反应。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤化剂、亲核试剂和亲电试剂在各种条件下。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生相应的亚砜或砜,而还原可以产生醇或胺。
科学研究应用
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮具有多种科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和镇痛活性。
工业: 用于开发具有特定性能的先进材料,如导电性或荧光性。
作用机制
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。 该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。 确切的途径和靶点取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
- (2Z)-2-(3-苯氧基苄叉基)-6-(4-甲氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮
- (2Z)-2-(3-苯氧基苄叉基)-6-(4-乙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮
独特性
(2Z)-2-(3-苯氧基苄叉基)-6-(4-丙氧基苄基)-7H-[1,3]噻唑并[3,2-b][1,2,4]三嗪-3,7(2H)-二酮的独特性在于其特定的取代模式,这可以影响其化学反应性和生物活性。 尤其是丙氧基苄基的存在,与具有不同取代基的类似化合物相比,可能赋予其独特的性质。
属性
分子式 |
C28H23N3O4S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
(2Z)-2-[(3-phenoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C28H23N3O4S/c1-2-15-34-21-13-11-19(12-14-21)17-24-26(32)29-28-31(30-24)27(33)25(36-28)18-20-7-6-10-23(16-20)35-22-8-4-3-5-9-22/h3-14,16,18H,2,15,17H2,1H3/b25-18- |
InChI 键 |
ADKKJDVKSLUGCG-BWAHOGKJSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=NC2=O |
规范 SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-methylphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12132892.png)
![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]phenylalanine](/img/structure/B12132906.png)
![(2Z)-2-[4-(pentyloxy)benzylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12132907.png)





![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132945.png)
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12132951.png)

